2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a phenyl-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the acetamide moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the pyrazole ring, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds, such as bromoacetyl bromide, and nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules and to develop new derivatives with improved biological activity.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl-N-(3-(trifluoromethyl)phenyl)benzamide: This compound is structurally similar and has been studied for its potential as a discoidin domain receptor inhibitor.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Lacks the cyclopropyl group but shares the pyrazole and acetamide moieties.
Uniqueness
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects .
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(10-13-6-7-13)17-8-9-19-12-15(11-18-19)14-4-2-1-3-5-14/h1-5,11-13H,6-10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQQYRHWWSIAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.